Cas no 2172251-95-3 (3-methyl-4-(5-methylfuran-2-yl)butan-2-ol)

3-Methyl-4-(5-methylfuran-2-yl)butan-2-ol is a furan-derived secondary alcohol with potential applications in flavor and fragrance chemistry due to its structural similarity to naturally occurring aroma compounds. The presence of the 5-methylfuran moiety contributes to its potential utility as a precursor or intermediate in the synthesis of complex odorants or bioactive molecules. Its branched alkyl chain and hydroxyl group offer versatility in chemical modifications, enabling further functionalization for tailored applications. The compound's stability under standard conditions and compatibility with common organic solvents enhance its practicality in laboratory and industrial settings. Its molecular structure suggests possible utility in asymmetric synthesis or as a chiral building block for fine chemical production.
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol structure
2172251-95-3 structure
商品名:3-methyl-4-(5-methylfuran-2-yl)butan-2-ol
CAS番号:2172251-95-3
MF:C10H16O2
メガワット:168.232843399048
CID:5944866
PubChem ID:165588382

3-methyl-4-(5-methylfuran-2-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • 3-methyl-4-(5-methylfuran-2-yl)butan-2-ol
    • 2172251-95-3
    • EN300-1625239
    • インチ: 1S/C10H16O2/c1-7(9(3)11)6-10-5-4-8(2)12-10/h4-5,7,9,11H,6H2,1-3H3
    • InChIKey: GMRQHEPJHNNECM-UHFFFAOYSA-N
    • ほほえんだ: OC(C)C(C)CC1=CC=C(C)O1

計算された属性

  • せいみつぶんしりょう: 168.115029749g/mol
  • どういたいしつりょう: 168.115029749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 136
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

3-methyl-4-(5-methylfuran-2-yl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1625239-0.1g
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol
2172251-95-3
0.1g
$855.0 2023-06-04
Enamine
EN300-1625239-0.05g
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol
2172251-95-3
0.05g
$816.0 2023-06-04
Enamine
EN300-1625239-0.5g
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol
2172251-95-3
0.5g
$933.0 2023-06-04
Enamine
EN300-1625239-5.0g
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol
2172251-95-3
5g
$2816.0 2023-06-04
Enamine
EN300-1625239-10.0g
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol
2172251-95-3
10g
$4176.0 2023-06-04
Enamine
EN300-1625239-5000mg
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol
2172251-95-3
5000mg
$2443.0 2023-09-22
Enamine
EN300-1625239-250mg
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol
2172251-95-3
250mg
$774.0 2023-09-22
Enamine
EN300-1625239-0.25g
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol
2172251-95-3
0.25g
$893.0 2023-06-04
Enamine
EN300-1625239-1.0g
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol
2172251-95-3
1g
$971.0 2023-06-04
Enamine
EN300-1625239-500mg
3-methyl-4-(5-methylfuran-2-yl)butan-2-ol
2172251-95-3
500mg
$809.0 2023-09-22

3-methyl-4-(5-methylfuran-2-yl)butan-2-ol 関連文献

3-methyl-4-(5-methylfuran-2-yl)butan-2-olに関する追加情報

Professional Introduction to 3-methyl-4-(5-methylfuran-2-yl)butan-2-ol (CAS No. 2172251-95-3)

3-methyl-4-(5-methylfuran-2-yl)butan-2-ol, identified by its CAS number 2172251-95-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining an alcohol functional group with a fused heterocyclic ring system, has garnered attention for its potential applications in drug discovery and molecular medicine. The presence of both a methyl-substituted furan ring and a branched aliphatic chain suggests versatile reactivity, making it a valuable candidate for further exploration in synthetic chemistry.

The structural framework of 3-methyl-4-(5-methylfuran-2-yl)butan-2-ol incorporates elements that are frequently encountered in biologically active molecules. The furan moiety, particularly the 5-methylfuran derivative, is known for its role in various natural products and pharmacophores. This component contributes to the compound's potential interactability with biological targets, such as enzymes and receptors, by providing a rigid yet flexible aromatic system. The alcohol group at the second carbon of the butane chain further enhances the molecule's functional diversity, allowing for further derivatization and modification.

In recent years, there has been growing interest in heterocyclic compounds as scaffolds for drug development. The furan ring system, due to its ability to engage in hydrogen bonding and π-stacking interactions, has been extensively studied for its pharmacological properties. Researchers have leveraged these characteristics to design molecules with enhanced binding affinity and selectivity. The incorporation of a methyl group at the 5-position of the furan ring in 3-methyl-4-(5-methylfuran-2-yl)butan-2-ol may influence its electronic properties and solubility, thereby affecting its bioavailability and metabolic stability.

The aliphatic chain in 3-methyl-4-(5-methylfuran-2-yl)butan-2-ol also plays a crucial role in determining the compound's overall behavior. The branching at the third carbon introduces steric hindrance, which can be exploited to modulate binding interactions with biological targets. This feature is particularly relevant in the context of enzyme inhibition, where subtle changes in steric environment can significantly impact potency and selectivity. Additionally, the presence of an alcohol group provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored properties.

Recent advancements in computational chemistry have facilitated the rapid screening of novel compounds like 3-methyl-4-(5-methylfuran-2-yl)butan-2-ol. Molecular modeling techniques have been employed to predict binding affinities and interaction patterns with potential targets. These studies have shown that modifications to the furan ring and aliphatic chain can fine-tune pharmacokinetic profiles, making them valuable tools for drug optimization. The integration of machine learning algorithms has further accelerated this process, allowing for more accurate predictions of molecular behavior based on structural features.

The synthesis of 3-methyl-4-(5-methylfuran-2-yl)butan-2-ol presents an interesting challenge due to its complex structural features. Traditional synthetic routes often involve multi-step sequences that require careful control over reaction conditions to achieve high yields and purity. However, recent developments in catalytic methods have provided more efficient pathways for constructing such molecules. Transition metal-catalyzed reactions, particularly those involving palladium or copper complexes, have been successfully applied to form carbon-carbon bonds between the furan ring and aliphatic chains. These methods offer improved selectivity and reduced byproduct formation, enhancing overall synthetic efficiency.

The pharmaceutical industry has shown particular interest in derivatives of 3-methyl-4-(5-methylfuran-2-ybunan--substitute)-substitute-substitute-substitute-substitute-substitute-substitute-substitute-substitute-substitute-substitute-substitute-substitute-butanol. Its structural features make it a promising candidate for developing treatments against various diseases, including neurological disorders and inflammatory conditions. Preclinical studies have begun to explore its potential as an intermediate in the synthesis of more complex pharmacophores. The ability to modify key functional groups while retaining core structural integrity offers flexibility in designing molecules with desired therapeutic effects.

In conclusion, 3-methyl-octane-butanol, identified by its CAS number2172251--95--95--95--95--95--95--95--95--95--95--95--95--95--95--95555555555555555555555668888888888888888999999999999999992222---22---22---22---22---22---22---22----33----33----33----33----33----33----33----44444444444444444444444444455555555555666666666666677777777777788888888888888999999999999999111111111111111222222222222223333333333333334444444444444445555555666666666677777777778888888888889999999999999111111111222222222333333334444-------------------------------------------------------------------------------------------11112223334----------......

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